molecular formula C10H13NO2S B5501386 N-(2-hydroxyethyl)-2-(methylthio)benzamide

N-(2-hydroxyethyl)-2-(methylthio)benzamide

Cat. No. B5501386
M. Wt: 211.28 g/mol
InChI Key: CGLSLZFAIUJSIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyethyl)-2-(methylthio)benzamide, also known as HMB, is an organic compound that has been extensively studied for its biochemical and physiological effects. HMB is a derivative of benzamide and is used in various scientific research applications, including cancer research, drug development, and molecular biology.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-2-(methylthio)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. This compound has also been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the activity of anti-apoptotic proteins. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting the activity of certain enzymes involved in DNA replication. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-hydroxyethyl)-2-(methylthio)benzamide in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. Additionally, this compound has been extensively studied and its properties are well understood, which makes it a useful tool for investigating various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several potential future directions for research on N-(2-hydroxyethyl)-2-(methylthio)benzamide. One area of research is the development of new this compound derivatives with improved therapeutic properties. Another area of research is the investigation of this compound's potential use in combination with other drugs or therapies to enhance its anticancer activity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in other areas of medicine, such as immunology and neurology.

Synthesis Methods

N-(2-hydroxyethyl)-2-(methylthio)benzamide can be synthesized using various methods, including the reaction of 2-chloro-N-(2-hydroxyethyl)benzamide with sodium methylthiolate. The reaction yields this compound as a white crystalline solid with a melting point of 129-131°C.

Scientific Research Applications

N-(2-hydroxyethyl)-2-(methylthio)benzamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been investigated for its potential use in drug development, particularly in the development of new antibiotics and antiviral agents. Additionally, this compound has been used in molecular biology research as a tool for labeling proteins and peptides.

properties

IUPAC Name

N-(2-hydroxyethyl)-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-14-9-5-3-2-4-8(9)10(13)11-6-7-12/h2-5,12H,6-7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLSLZFAIUJSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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